![molecular formula C9H8BrNO4 B1440837 3-(4-Bromo-2-nitrophenyl)propanoic acid CAS No. 1086386-16-4](/img/structure/B1440837.png)
3-(4-Bromo-2-nitrophenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 3-(4-bromo-2-nitrophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has been synthesized, with its CAS Number being 1695756-14-9 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported . For instance, 3-(4-Nitrophenyl)propanoic acid has been studied for its chemical properties .Scientific Research Applications
Synthesis of Beta-Lactams
3-(4-Bromo-2-nitrophenyl)propanoic acid: plays a crucial role in the synthesis of beta-lactams . Beta-lactams are a class of antibiotics that include penicillin and its derivatives. The compound can be used to initiate cyclization reactions that form the beta-lactam ring, which is essential for the antibiotic activity.
Quaternization Agent in Biosensors
This compound serves as a quaternization agent in the development of amperometric biosensors . These biosensors are used for the detection of various biological and chemical substances. The quaternization process helps to enhance the sensitivity and specificity of the biosensors.
Alkylation of Sulfur Compounds
The acid is used to alkylate mercaptans and other sulfur-containing compounds . This reaction is significant in the field of organic synthesis where sulfur compounds are used as intermediates in the production of more complex molecules.
Preparation of Fluoren-9-yl Derivatives
It is involved in the preparation of compounds like t-butyl 2-(phenylthiomethyl)propenoate and related fluoren-9-yl derivatives . These derivatives are important in pharmaceutical research and development, particularly in the creation of new drug molecules.
Material Science Applications
In material science, 3-(4-Bromo-2-nitrophenyl)propanoic acid can be used to modify the surface properties of materials . This modification can alter the adhesion, wettability, and other surface characteristics, which is valuable in various industrial applications.
Chemical Intermediate
As a chemical intermediate, this compound is used in the synthesis of a wide range of organic molecules . Its reactive bromo and nitro groups make it a versatile building block for constructing complex structures in medicinal chemistry and other fields of chemical research.
Mechanism of Action
Target of Action
The targets of a compound are typically proteins such as enzymes or receptors. These proteins play crucial roles in various biological processes. The compound may bind to these proteins and alter their function. Without specific studies on “3-(4-bromo-2-nitrophenyl)propanoic acid”, it’s difficult to identify its exact targets .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve inhibiting an enzyme, activating a receptor, or blocking a biochemical pathway. Again, without specific information on “3-(4-Bromo-2-nitrophenyl)propanoic acid”, it’s challenging to determine its exact mode of action .
Biochemical Pathways
A compound can affect various biochemical pathways depending on its targets and mode of action. It could inhibit or activate certain pathways, leading to changes in cellular function .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as solubility, stability, and molecular size can influence these processes .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. It could lead to changes in cellular function, gene expression, or overall physiological responses .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromo-2-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCLOPCPLDELLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675442 | |
Record name | 3-(4-Bromo-2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086386-16-4 | |
Record name | 4-Bromo-2-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromo-2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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